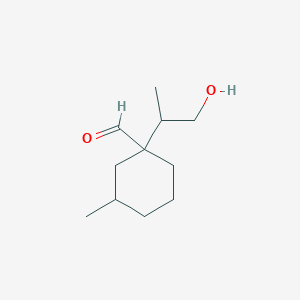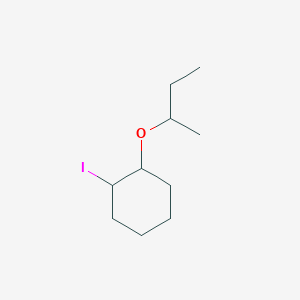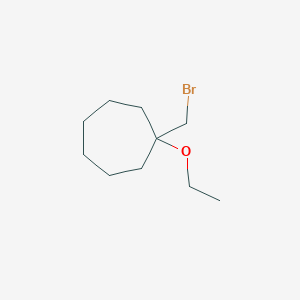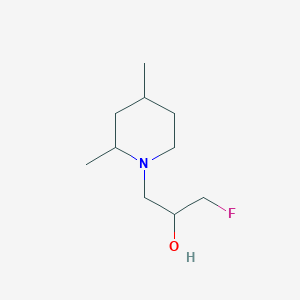
(1,3-Dichloropropan-2-yl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dichloropropan-2-yl)cyclopentane is an organic compound with the molecular formula C₈H₁₄Cl₂. It is a clear, colorless liquid with a molecular weight of 181.1 g/mol. This compound is primarily used for research purposes and has various applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dichloropropan-2-yl)cyclopentane typically involves the reaction of cyclopentane with 1,3-dichloropropane under specific conditions. One common method is the alkylation of cyclopentane using 1,3-dichloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
(1,3-Dichloropropan-2-yl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of (1,3-dihydroxypropan-2-yl)cyclopentane.
Oxidation: Formation of (1,3-dichloropropan-2-one)cyclopentane.
Reduction: Formation of cyclopentane and propane derivatives.
科学的研究の応用
(1,3-Dichloropropan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1,3-Dichloropropan-2-yl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to changes in the structure and function of these molecules, affecting various biological processes.
類似化合物との比較
Similar Compounds
1,3-Dichloropropan-2-ol: An organic compound with similar chemical properties but different applications.
Tris(1,3-dichloro-2-propyl)phosphate: A flame retardant with distinct industrial uses.
1,3-Dichloroacetone: Another chlorinated compound used in organic synthesis.
Uniqueness
(1,3-Dichloropropan-2-yl)cyclopentane is unique due to its specific structure, which combines a cyclopentane ring with a dichloropropane moiety
特性
分子式 |
C8H14Cl2 |
|---|---|
分子量 |
181.10 g/mol |
IUPAC名 |
1,3-dichloropropan-2-ylcyclopentane |
InChI |
InChI=1S/C8H14Cl2/c9-5-8(6-10)7-3-1-2-4-7/h7-8H,1-6H2 |
InChIキー |
UXEVZAYBJCHQJQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13312922.png)
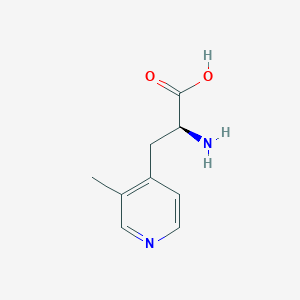
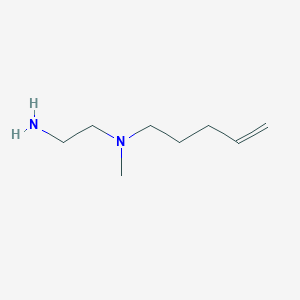
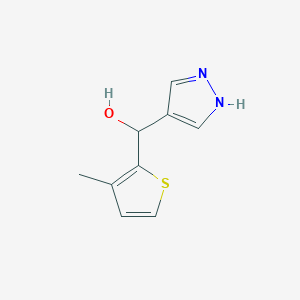
![(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13312942.png)
